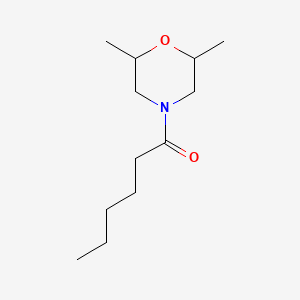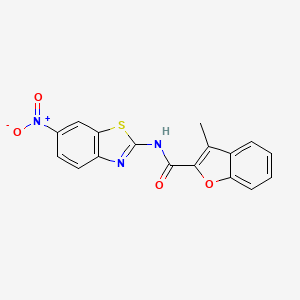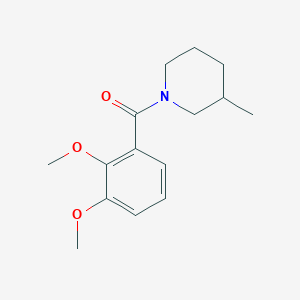![molecular formula C21H24N2O2 B4184135 2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4184135.png)
2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide
描述
2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide, commonly known as PPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PPB is a synthetic compound that belongs to the class of amides and has a molecular formula of C22H25N2O2.
作用机制
PPB exerts its effects by inhibiting the activity of the AKT signaling pathway. The AKT signaling pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway by PPB leads to the suppression of cancer cell growth and the promotion of cell death. PPB also exerts a neuroprotective effect by inhibiting the activity of the enzyme GSK-3β, which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
PPB has been shown to have various biochemical and physiological effects. In cancer cells, PPB inhibits the activity of the AKT signaling pathway, leading to the suppression of cell growth and the promotion of cell death. In neuronal cells, PPB inhibits the activity of GSK-3β, leading to the promotion of cell survival and the prevention of neurodegeneration. PPB has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
PPB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. PPB also has a well-characterized mechanism of action, making it a useful tool for studying the AKT signaling pathway and GSK-3β. However, PPB also has some limitations. It is a relatively new compound, and its long-term safety profile is not yet fully understood. PPB can also be challenging to work with due to its low solubility in water.
未来方向
PPB has significant potential for future research in various fields. In cancer research, PPB can be further studied to determine its efficacy in combination with other anticancer drugs. In neuroscience, PPB can be studied for its potential use in the treatment of other neurodegenerative diseases. PPB can also be further modified to improve its solubility and safety profile. Overall, PPB is a promising compound that has the potential to make significant contributions to various fields of research.
科学研究应用
PPB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, PPB has been shown to inhibit the growth of cancer cells by targeting the AKT signaling pathway. In neuroscience, PPB has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, PPB has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-19(16-8-4-3-5-9-16)20(24)22-18-12-10-17(11-13-18)21(25)23-14-6-7-15-23/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCIJPHBWYCRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)

![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide](/img/structure/B4184094.png)


![3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4184130.png)


